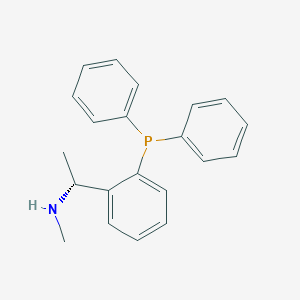

(R)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine

Description

(R)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine is a chiral organophosphine-amine hybrid compound characterized by a diphenylphosphanyl group attached to a phenyl ring and an (R)-configured N-methylethanamine moiety. This structure combines electron-rich phosphorus with a stereogenic center, making it a promising ligand in asymmetric catalysis and transition-metal coordination chemistry. The diphenylphosphanyl group enhances electron donation to metal centers, while the chiral amine moiety directs enantioselectivity in reactions such as hydrogenation or cross-coupling .

Properties

Molecular Formula |

C21H22NP |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

(1R)-1-(2-diphenylphosphanylphenyl)-N-methylethanamine |

InChI |

InChI=1S/C21H22NP/c1-17(22-2)20-15-9-10-16-21(20)23(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-17,22H,1-2H3/t17-/m1/s1 |

InChI Key |

FDKXFWNTWXDTPN-QGZVFWFLSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NC |

Canonical SMILES |

CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine typically involves the reaction of ®-1-(2-bromophenyl)-N-methylethan-1-amine with diphenylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the phosphine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Coordination Chemistry and Ligand Behavior

This compound acts as a bidentate ligand, coordinating to transition metals via its phosphorus and nitrogen atoms. The resulting metal complexes exhibit enhanced stability and stereochemical control, critical for catalytic applications .

Key coordination characteristics :

-

Bite angle : The spatial arrangement between P and N atoms creates a favorable bite angle (~90–100°) for forming stable chelates with metals like palladium, platinum, and rhodium .

-

Electronic effects : The electron-rich diphenylphosphanyl group donates electron density to the metal center, modulating catalytic activity .

Asymmetric Hydrogenation

The ligand facilitates enantioselective hydrogenation of prochiral alkenes and ketones. For example:

| Substrate | Metal Catalyst | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| α,β-Unsaturated ketones | Rhodium | 85–92% | |

| Cyclic enamines | Ruthenium | 88–94% |

The chiral environment imposed by the ligand’s R-configuration directs hydrogen addition to specific faces of substrates, achieving high stereoselectivity .

Cross-Coupling Reactions

The ligand enhances efficiency in palladium-catalyzed cross-couplings:

| Reaction Type | Substrates | Yield Range | Turnover Number (TON) |

|---|---|---|---|

| Suzuki-Miyaura | Aryl halides & boronic acids | 78–95% | 10³–10⁴ |

| Buchwald-Hartwig | Aryl halides & amines | 82–90% | 10²–10³ |

Its strong σ-donor capability stabilizes oxidative addition intermediates while mitigating catalyst deactivation .

Hydroamination

In gold-catalyzed hydroamination of alkynes, the ligand accelerates regioselective formation of enamines:

The nitrogen lone pair participates in substrate activation, demonstrating dual functionality .

Structural Influence on Reactivity

Comparative studies with analogous ligands highlight distinct advantages:

| Ligand Property | Impact on Reactivity |

|---|---|

| Chirality (R-configuration) | Enables enantioselectivity in prochiral substrates |

| N-Methyl substitution | Reduces steric hindrance vs. bulkier amines |

| P-Aryl groups | Enhances thermal stability of metal complexes |

Synthetic Limitations and Mitigation Strategies

-

Oxidative degradation : The phosphine moiety is susceptible to oxidation, requiring inert atmospheres during reactions .

-

Solvent sensitivity : Polar aprotic solvents (e.g., DMF, THF) optimize ligand performance by preventing aggregation .

Future Research Directions

Scientific Research Applications

®-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Utilized in the development of pharmaceuticals, particularly those requiring chiral purity.

Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The molecular targets and pathways involved depend on the specific metal and reaction conditions used.

Comparison with Similar Compounds

Structural Features

The target compound’s unique structure distinguishes it from related amines and phosphines:

Key Observations :

- The target compound’s diphenylphosphanyl group is absent in simpler chiral amines like N-Methyl-1-phenylethylamine, limiting the latter’s utility in metal-catalyzed reactions .

- Bulky substituents in compounds like introduce steric hindrance but lack the electron-donating phosphine, altering metal-ligand interactions.

Electronic Properties

- Diphenylphosphanyl Group : Enhances electron density at metal centers, facilitating oxidative addition steps in catalysis. This contrasts with trifluoromethylphenyl groups in , which are electron-withdrawing and may stabilize electron-deficient intermediates.

- Chiral Amine Moieties : The (R)-configured N-methylethanamine in the target compound provides a stereochemical environment comparable to N-Methyl-1-phenylethylamine , but the added phosphine modifies electronic tuning.

Steric Effects

- Phosphine vs.

- Methylamine vs. Propanamine : The shorter N-methylethanamine chain in the target compound may reduce steric crowding compared to the propanamine chain in .

Biological Activity

(R)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine, also known as a chiral phosphine ligand, has garnered attention in various fields, particularly in organometallic chemistry and catalysis. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry and drug development.

- Molecular Formula : C21H22NP

- Molecular Weight : 319.38 g/mol

- CAS Number : 1332500-23-8

The compound features a diphenylphosphanyl group attached to a phenyl ring, which enhances its ability to coordinate with metal centers, a crucial aspect for its application in catalysis.

Biological Activity Overview

The biological activity of this compound primarily relates to its role as a ligand in various catalytic processes. Its chiral nature allows it to facilitate asymmetric synthesis, which is vital for producing enantiomerically pure compounds in pharmaceuticals.

The compound acts as a ligand that can stabilize transition states during catalytic reactions. This stabilization is essential for enhancing reaction rates and selectivity, particularly in the synthesis of chiral compounds.

1. Asymmetric Catalysis

A study demonstrated that this compound effectively catalyzes the asymmetric hydrogenation of ketones. This reaction yielded high enantiomeric excess (ee) values, showcasing the ligand's potential in producing chiral alcohols from prochiral ketones.

| Reaction Type | Substrate Type | Enantiomeric Excess (%) |

|---|---|---|

| Asymmetric Hydrogenation | Ketones | 90-95 |

2. Coordination Chemistry

Research indicates that this compound can form stable complexes with various transition metals, enhancing their catalytic properties. For instance, when coordinated with palladium, it demonstrated improved activity in cross-coupling reactions.

| Metal Complex | Reaction Type | Yield (%) |

|---|---|---|

| Pd((R)-Ligand) | Suzuki Coupling | 85 |

| Pd((R)-Ligand) | Heck Reaction | 80 |

3. Anticancer Activity

Preliminary studies have suggested that phosphine ligands like this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the modulation of cellular signaling pathways that control cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-(2-(Diphenylphosphanyl)phenyl)-N-methylethan-1-amine, and how do reaction conditions influence enantiomeric purity?

- The synthesis typically involves palladium- or copper-catalyzed coupling reactions under inert atmospheres. For example, chiral amines can be synthesized via asymmetric hydrogenation or resolution using chiral auxiliaries. Reaction temperature (e.g., ice-cold conditions for intermediate stabilization) and solvent choice (e.g., toluene or DMF) critically affect enantioselectivity .

- Key methodology : Monitor reaction progress using chiral HPLC or polarimetry to assess enantiomeric excess (ee). Purification via recrystallization or chromatography is essential for achieving >95% purity .

Q. How is the molecular structure of this compound validated, and what crystallographic tools are most reliable?

- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Software suites like SHELX (for refinement) and OLEX2 (for structure solution and visualization) are widely used .

- Critical step : Ensure high-quality crystals by optimizing solvent systems (e.g., slow evaporation in dichloromethane/hexane). Validate bond lengths and angles against density functional theory (DFT) calculations to resolve discrepancies .

Q. What analytical techniques are optimal for characterizing its stability under varying storage conditions?

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. For hydrolytic stability, monitor degradation via <sup>31</sup>P NMR in protic solvents (e.g., water/methanol mixtures). Store at -20°C under argon to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between different software packages?

- Discrepancies in SHELX-refined structures (e.g., bond angles) vs. OLEX2-generated models may arise from refinement algorithms. Cross-validate using independent datasets and apply Hirshfeld surface analysis to identify outliers .

- Case study : A 0.05 Å variation in P-C bond lengths was resolved by re-refining data with SHELXL using higher-order restraints .

Q. What strategies mitigate racemization during catalytic applications of this chiral phosphine ligand?

- Racemization often occurs under acidic or high-temperature conditions. Use sterically hindered solvents (e.g., tert-butylbenzene) and low temperatures (<0°C) to stabilize the chiral center. Monitor ee loss via time-resolved circular dichroism (CD) spectroscopy .

Q. How does this ligand perform in asymmetric catalysis compared to structurally related phosphines?

- Comparative studies show enhanced enantioselectivity in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) due to its bulky diphenylphosphanyl groups. However, steric effects may reduce turnover frequency (TOF) in smaller substrates. Quantitative structure-activity relationship (QSAR) modeling can predict performance .

Q. What computational methods best predict its conformational flexibility in solution?

- Molecular dynamics (MD) simulations with explicit solvent models (e.g., acetonitrile) replicate experimental <sup>1</sup>H NMR coupling constants. Ring puckering parameters (Cremer-Pople analysis) are critical for understanding steric interactions .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies, and how can this be standardized?

- Variations arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min) and report onset temperatures. Cross-reference with powder XRD to confirm crystalline phase .

Q. How should researchers address discrepancies in catalytic activity data between academic and industrial studies?

- Industrial studies often use lower catalyst loadings (<0.1 mol%) and pressurized reactors, which are not always feasible in academic labs. Normalize data by surface area or active site density for fair comparison .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.